Losartan Impurity K, also known as Losartan EP Impurity K or Losartan USP Related Compound C, is a significant impurity associated with the antihypertensive drug Losartan. The compound is chemically characterized as 2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carbaldehyde, with the CAS number 114798-36-6. This impurity arises during the synthesis of Losartan and is crucial for quality control in pharmaceutical formulations.
The identification of Losartan Impurity K stems from its occurrence during the synthetic processes of Losartan potassium. Research has shown that various impurities, including Losartan Impurity K, can form due to specific reaction conditions and by-products during the manufacturing process of Losartan potassium .
Losartan Impurity K falls under the category of pharmaceutical impurities. It is classified as an organic compound and specifically categorized as an impurity related to antihypertensive agents within the broader class of angiotensin II receptor antagonists.
The synthesis of Losartan Impurity K involves several steps, primarily focusing on alkylation reactions. A typical synthesis route includes:
The synthesis method emphasizes mild reaction conditions, which are advantageous for industrial applications due to their simplicity and efficiency in producing high-purity products suitable for regulatory standards .
Losartan Impurity K has a complex molecular structure characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of Losartan Impurity K. For instance, the mass spectrum typically shows a protonated molecular ion at m/z 421.1, confirming its molecular weight .
Losartan Impurity K can be formed through various chemical reactions during the synthesis of Losartan potassium, particularly through:
The reactions are monitored using techniques such as Thin Layer Chromatography (TLC) to ensure complete conversion of starting materials and to identify the formation of impurities .
Losartan Impurity K exhibits specific physical characteristics:
The chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are utilized for quantifying impurity levels in formulations .
Losartan Impurity K plays a critical role in pharmaceutical science:
Impurity profiling is a critical component of pharmaceutical quality assurance, ensuring drug safety and efficacy by identifying and quantifying trace-level contaminants. For angiotensin II receptor blockers (ARBs) like losartan, impurities can arise during synthesis, storage, or from starting materials, potentially compromising patient safety. Recent studies highlight that advanced analytical techniques—such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS)—enable comprehensive impurity detection beyond traditional pharmacopeial methods. For example, a 2024 study screened 35 losartan drug products using LC-HRMS, identifying eight impurities, including Losartan Impurity K, which would evade standard UV-based detection due to its structural properties [1]. Such profiling prevents recalls by proactively addressing contaminants like carcinogenic nitrosamines or mutagenic azido compounds, directly supporting regulatory compliance and public health initiatives [1] [6].
Global regulatory bodies enforce stringent controls for impurity management. The ICH Q3A(R2) guideline categorizes impurities into organic, inorganic, and residual solvents, mandating identification and quantification thresholds (e.g., 0.10% for unidentified impurities). Pharmacopeial standards (USP/EP) specify monographs for losartan impurities, including Impurity K (chemical name: 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde). This compound, designated as "Losartan Aldehyde" or "USP Related Compound C," requires rigorous characterization for use as a reference standard in quality control (QC) testing [2] [7]. Regulatory updates followed the 2018–2021 nitrosamine and azido impurity crises, with the FDA and EMA mandating risk assessments and analytical validations for all sartan APIs. Manufacturers must now demonstrate control over synthetic pathways to prevent impurities like Impurity K, which is monitored in commercial losartan batches [1] [5] [7].
Table 1: Key Regulatory Guidelines for Impurity Control
Guideline | Scope | Requirements for Impurities |
---|---|---|
ICH Q3A(R2) | New Drug Substances | Identification threshold: 0.10% |
USP Monographs | Losartan Potassium | Lists 12 related substances (incl. Impurity K) |
EMA CHMP | Nitrosamine Risk Assessment | Mandatory testing for sartan APIs |
FDA CFR | Reporting Impurities in ANDA Submissions | Reference standards for specified impurities |
The losartan impurity landscape transformed dramatically following the 2018–2021 contaminations. In 2018, N-nitrosodimethylamine (NDMA), a potent carcinogen, was detected in valsartan APIs due to dimethylformamide (DMF) solvent degradation during tetrazole ring synthesis. By 2019, recalls expanded to losartan contaminated with N-nitroso-N-methyl-4-aminobutyric acid (NMBA) and the azido impurity "losartan azide" (AZBT), both linked to reagent reuse and inadequate purification [5] [6]. These events underscored vulnerabilities in traditional quality control:
Table 2: Losartan Impurity K: Chemical and Regulatory Profile
Property | Detail |
---|---|
Chemical Name | 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde |
Synonyms | Losartan Aldehyde; USP Related Compound C |
CAS No. | 114798-36-6 |
Molecular Formula | C~22~H~21~ClN~6~O |
Molecular Weight | 420.9 g/mol |
Regulatory Status | EP/USP-listed impurity; requires QC in ANDA submissions |
Role in QC | Reference standard for analytical method validation |
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7